molecular formula C22H36N2O5 B4144722 1-Ethyl-4-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]piperazine;oxalic acid

1-Ethyl-4-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]piperazine;oxalic acid

Cat. No.: B4144722
M. Wt: 408.5 g/mol
InChI Key: UXICWWXSYCTDCO-UHFFFAOYSA-N
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Description

1-Ethyl-4-[4-(4-isopropyl-3-methylphenoxy)butyl]piperazine oxalate is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by its complex structure, which includes an ethyl group, a butyl chain, and a phenoxy group with isopropyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]piperazine;oxalic acid typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate by reacting 4-isopropyl-3-methylphenol with an appropriate alkylating agent under basic conditions.

    Alkylation of Piperazine: The phenoxy intermediate is then reacted with 1-ethylpiperazine in the presence of a suitable base to form the desired piperazine derivative.

    Oxalate Formation: Finally, the piperazine derivative is treated with ox

Properties

IUPAC Name

1-ethyl-4-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O.C2H2O4/c1-5-21-11-13-22(14-12-21)10-6-7-15-23-19-8-9-20(17(2)3)18(4)16-19;3-1(4)2(5)6/h8-9,16-17H,5-7,10-15H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXICWWXSYCTDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCCOC2=CC(=C(C=C2)C(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-4-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]piperazine;oxalic acid
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1-Ethyl-4-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]piperazine;oxalic acid
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1-Ethyl-4-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]piperazine;oxalic acid
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1-Ethyl-4-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]piperazine;oxalic acid
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1-Ethyl-4-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]piperazine;oxalic acid
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1-Ethyl-4-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]piperazine;oxalic acid

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